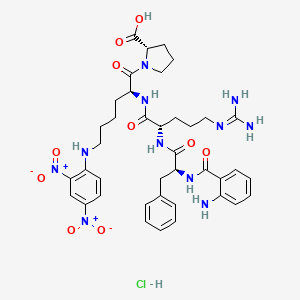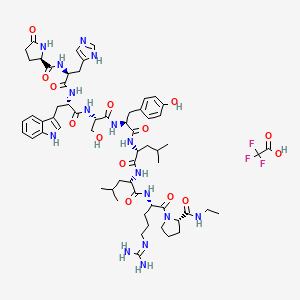
Abz-Phe-Arg-Lys(Dnp)-Pro-OH Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Abz-Phe-Arg-Lys(Dnp)-Pro-OH Hydrochloride, also known as APRLKPOH, is a peptide that has been studied extensively for its potential applications in scientific research. This peptide is composed of a combination of amino acids and has been found to have various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Abz-Phe-Arg-Lys(Dnp)-Pro-OH Hydrochloride has been found to have various applications in scientific research. It has been used in studies of cell signaling pathways, protein-protein interactions, and enzyme inhibition. Additionally, it has been used to study the structure-activity relationship of peptides and the effects of post-translational modifications on peptide function.
Mecanismo De Acción
The mechanism of action of Abz-Phe-Arg-Lys(Dnp)-Pro-OH Hydrochloride is not yet fully understood. It is believed to interact with various proteins and enzymes, which can then alter their activity or function. Additionally, it may also interact with cell membrane receptors, which can lead to changes in cellular signaling pathways.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as protein kinases and phosphatases. Additionally, it has been found to modulate the activity of certain cell signaling pathways, such as those involved in cell proliferation and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Abz-Phe-Arg-Lys(Dnp)-Pro-OH Hydrochloride has several advantages for use in lab experiments. It is relatively easy to synthesize and can be used in a variety of assays. Additionally, it is relatively stable and can be stored for long periods of time. However, there are also some limitations to its use. For example, it is not always possible to obtain consistent results due to the variability of the peptide's structure and the potential for post-translational modifications.
Direcciones Futuras
Future research on Abz-Phe-Arg-Lys(Dnp)-Pro-OH Hydrochloride could focus on further elucidating its mechanism of action and exploring its potential applications in drug development. Additionally, further studies could be conducted to explore the effects of post-translational modifications on peptide function and the structure-activity relationship of peptides. Finally, further research could be conducted to explore the effects of this compound on other biochemical pathways and physiological processes.
Métodos De Síntesis
Abz-Phe-Arg-Lys(Dnp)-Pro-OH Hydrochloride is synthesized by a process called solid-phase peptide synthesis (SPPS). This method involves the use of a resin-bound peptide, which is then reacted with the appropriate reagents to form the desired peptide. The peptide is then cleaved from the resin and purified to yield the desired product. This method is advantageous as it is relatively quick and cost-effective.
Propiedades
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminobenzoyl)amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-(2,4-dinitroanilino)hexanoyl]pyrrolidine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H49N11O10.ClH/c40-27-13-5-4-12-26(27)34(51)47-31(22-24-10-2-1-3-11-24)36(53)45-29(15-8-20-44-39(41)42)35(52)46-30(37(54)48-21-9-16-32(48)38(55)56)14-6-7-19-43-28-18-17-25(49(57)58)23-33(28)50(59)60;/h1-5,10-13,17-18,23,29-32,43H,6-9,14-16,19-22,40H2,(H,45,53)(H,46,52)(H,47,51)(H,55,56)(H4,41,42,44);1H/t29-,30-,31-,32-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFUYBCCVPRHPCW-WYDLTDSDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4N)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4N)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H50ClN11O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
868.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














